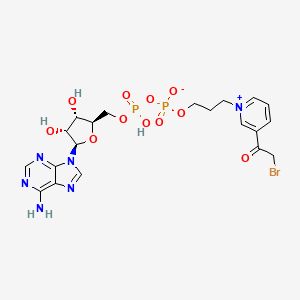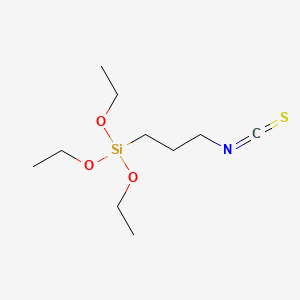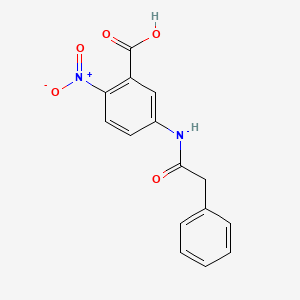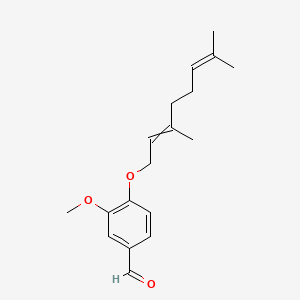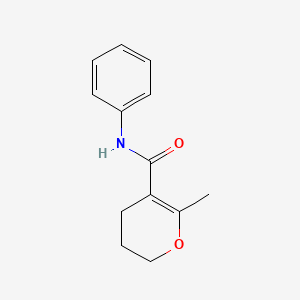
吡咯酰胺
描述
科学研究应用
Pyracarbolid has been used in scientific research primarily as a reference standard for analytical methods. It has been employed in the quantification of analytes in fruit juice samples using liquid chromatography and gas chromatography coupled to tandem mass spectrometry .
作用机制
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . For instance, variables of climate change, predominantly temperature and humidity, can significantly influence the bioavailability, environmental fate, and ecotoxic effects of pesticides . .
生化分析
Biochemical Properties
Pyracarbolid plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as pyruvate dehydrogenase and pyruvate carboxylase . These interactions are crucial for the regulation of pyruvate metabolism, which is a key component of cellular respiration and energy production. Pyracarbolid’s binding to these enzymes can modulate their activity, thereby influencing the overall metabolic flux within cells.
Cellular Effects
Pyracarbolid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Pyracarbolid can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in ATP production and energy balance within cells. Additionally, Pyracarbolid has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of Pyracarbolid involves its binding interactions with specific biomolecules. Pyracarbolid binds to the active sites of enzymes such as pyruvate dehydrogenase and pyruvate carboxylase, inhibiting or activating their activity . This binding can lead to changes in the conformation of the enzymes, affecting their catalytic efficiency. Additionally, Pyracarbolid can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyracarbolid have been observed to change over time. Pyracarbolid exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that Pyracarbolid can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression . These temporal effects are important for understanding the long-term impact of Pyracarbolid on cellular processes.
Dosage Effects in Animal Models
The effects of Pyracarbolid vary with different dosages in animal models. At low doses, Pyracarbolid has been shown to enhance metabolic activity and improve energy production . At high doses, Pyracarbolid can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the therapeutic window and potential adverse effects of Pyracarbolid in clinical applications.
Metabolic Pathways
Pyracarbolid is involved in several metabolic pathways, including glycolysis and the citric acid cycle . It interacts with enzymes such as pyruvate dehydrogenase and pyruvate carboxylase, which are key regulators of pyruvate metabolism . Pyracarbolid’s influence on these pathways can lead to changes in metabolic flux and the levels of various metabolites, affecting overall cellular energy balance .
Transport and Distribution
Pyracarbolid is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The transport and distribution of Pyracarbolid are essential for its activity and function within cells.
Subcellular Localization
The subcellular localization of Pyracarbolid is critical for its activity and function. Pyracarbolid is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways . This localization is facilitated by targeting signals and post-translational modifications that direct Pyracarbolid to specific cellular compartments . The subcellular localization of Pyracarbolid is essential for its role in regulating cellular metabolism and energy production.
准备方法
The synthesis of Pyracarbolid involves the reaction of 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid with aniline under specific conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond.
化学反应分析
Pyracarbolid undergoes several types of chemical reactions, including:
Oxidation: Pyracarbolid can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Pyracarbolid into its corresponding amine derivatives.
Substitution: Pyracarbolid can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Pyracarbolid is structurally similar to other anilide fungicides, such as carboxin and oxycarboxin. These compounds share a common mechanism of action and are used to control similar fungal diseases. Pyracarbolid is unique in its specific chemical structure, which includes a 3,4-dihydro-6-methyl-2H-pyran ring fused to a carboxanilide moiety . This structural uniqueness contributes to its specific fungicidal properties.
Similar Compounds
- Carboxin
- Oxycarboxin
- Benomyl
- Thiophanate-methyl
Pyracarbolid’s uniqueness lies in its specific ring structure and its systemic mode of action, which differentiates it from other fungicides in its class .
属性
IUPAC Name |
6-methyl-N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-12(8-5-9-16-10)13(15)14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCALTGLHFLNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCCO1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179432 | |
| Record name | 3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24691-76-7 | |
| Record name | Pyracarbolid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24691-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyracarbolid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024691767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyracarbolid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRACARBOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H294Q38GAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



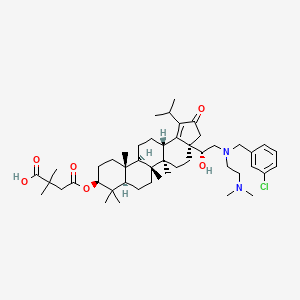

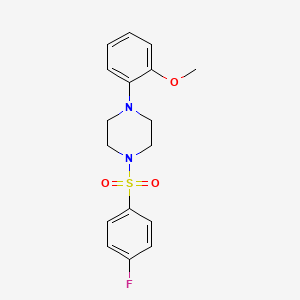
![3-(8-Hydroxy-6-methoxy-3a,8b-dihydrofuro[2,3-b][1]benzofuran-7-yl)cyclopent-2-en-1-one](/img/structure/B1194459.png)

